![molecular formula C15H25NO5 B2597734 1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-(oxolan-2-ylmethyl)pyrrolidine-2-carboxylic acid CAS No. 2344679-15-6](/img/structure/B2597734.png)
1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-(oxolan-2-ylmethyl)pyrrolidine-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-(oxolan-2-ylmethyl)pyrrolidine-2-carboxylic acid is a compound that belongs to the class of proline derivatives It is characterized by the presence of a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-(oxolan-2-ylmethyl)pyrrolidine-2-carboxylic acid typically involves the protection of the amino group of proline derivatives with a tert-butoxycarbonyl (Boc) groupThe reaction conditions often include the use of organic solvents such as dichloromethane and reagents like di-tert-butyl dicarbonate for the Boc protection .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis but optimized for higher yields and purity. This includes the use of automated reactors and continuous flow systems to ensure consistent production quality.
化学反应分析
Types of Reactions
1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-(oxolan-2-ylmethyl)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学研究应用
1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-(oxolan-2-ylmethyl)pyrrolidine-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of pharmaceuticals and fine chemicals.
作用机制
The mechanism of action of 1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-(oxolan-2-ylmethyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. The pathways involved may include binding to active sites or allosteric sites, leading to changes in the conformation and activity of the target molecules .
相似化合物的比较
Similar Compounds
2-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-L-proline: Another proline derivative with similar structural features.
N-Boc-2-methyl-L-proline: A compound used as a pharmaceutical intermediate with similar protective groups.
Uniqueness
1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-(oxolan-2-ylmethyl)pyrrolidine-2-carboxylic acid is unique due to the presence of the oxolan-2-ylmethyl group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and development .
属性
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(oxolan-2-ylmethyl)pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO5/c1-15(2,3)21-14(19)16-9-10(8-12(16)13(17)18)7-11-5-4-6-20-11/h10-12H,4-9H2,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWPOVDZCEUNHKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)CC2CCCO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-fluoro-N-{2-[(4-nitrophenyl)amino]ethyl}pyridine-4-carboxamide](/img/structure/B2597653.png)
![3-chloro-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2597655.png)
methanone](/img/structure/B2597657.png)
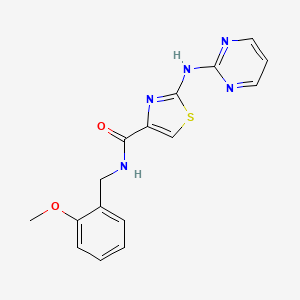

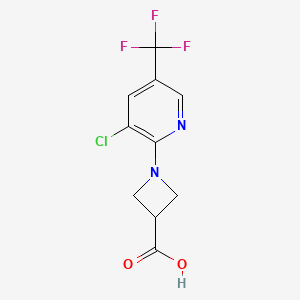
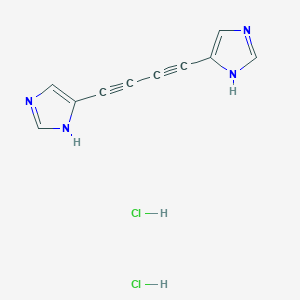
![N-(2-CHLOROPHENYL)-2-[(5-METHOXY-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDE](/img/structure/B2597663.png)
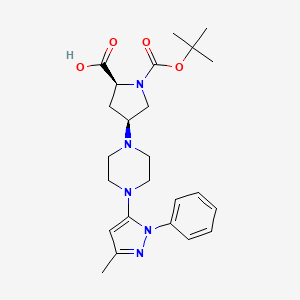
![N-(2,4-dimethylphenyl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2597666.png)
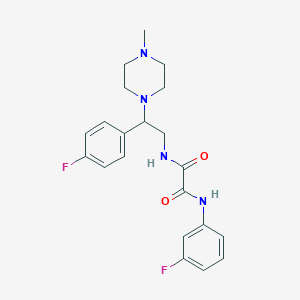
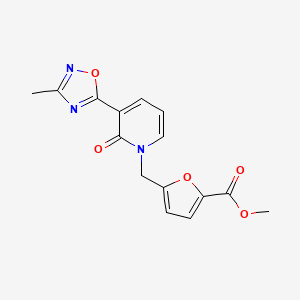
![2-(((1H-benzo[d]imidazol-2-yl)thio)methyl)imidazo[1,2-a]pyrimidine](/img/structure/B2597671.png)
![N-(4-ethylbenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide](/img/structure/B2597673.png)
